molecular formula C9H14Cl2N2 B1381012 2-(Azetidin-3-ylmethyl)pyridine dihydrochloride CAS No. 1864059-36-8

2-(Azetidin-3-ylmethyl)pyridine dihydrochloride

Cat. No.: B1381012
CAS No.: 1864059-36-8
M. Wt: 221.12 g/mol
InChI Key: KTWHIQUDOYCUQD-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylmethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 and a molecular weight of 221.13 g/mol . It is a white to off-white powder that is soluble in water and other polar solvents. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-ylmethyl)pyridine dihydrochloride typically involves the reaction of pyridine with azetidine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or recrystallization to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylmethyl)pyridine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-(Azetidin-3-ylmethyl)pyridine dihydrochloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylmethyl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Azetidin-3-ylmethyl)pyridine dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(azetidin-3-ylmethyl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c1-2-4-11-9(3-1)5-8-6-10-7-8;;/h1-4,8,10H,5-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWHIQUDOYCUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CC2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864059-36-8
Record name 2-[(azetidin-3-yl)methyl]pyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 2
2-(Azetidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 3
2-(Azetidin-3-ylmethyl)pyridine dihydrochloride
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2-(Azetidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 5
2-(Azetidin-3-ylmethyl)pyridine dihydrochloride
Reactant of Route 6
2-(Azetidin-3-ylmethyl)pyridine dihydrochloride

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